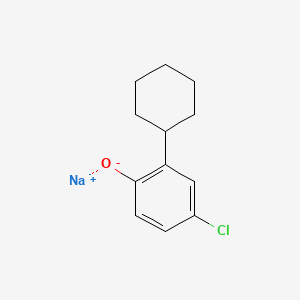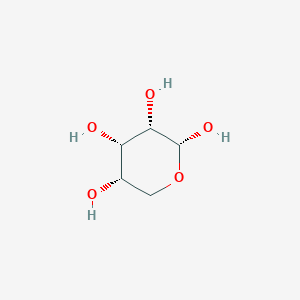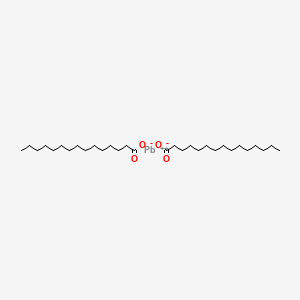
Lead pentadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead pentadecanoate is a chemical compound formed by the combination of lead and pentadecanoic acid It is a type of lead carboxylate, where the lead ion is bonded to the carboxylate group of pentadecanoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lead pentadecanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with pentadecanoic acid. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the lead carboxylate. The general reaction is as follows: [ \text{PbO} + 2 \text{C}{15}\text{H}{31}\text{COOH} \rightarrow \text{Pb(C}{15}\text{H}{31}\text{COO})_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting lead salts with fatty acids under controlled conditions. The process involves dissolving lead salts in a suitable solvent and then adding the fatty acid. The mixture is heated to promote the reaction, and the product is purified through filtration and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Lead pentadecanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and pentadecanoic acid.
Substitution: The carboxylate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Halogenating agents or other electrophiles in the presence of catalysts.
Major Products Formed:
Oxidation: Lead oxides and carbon dioxide.
Reduction: Lead metal and pentadecanoic acid.
Substitution: Various lead carboxylates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lead pentadecanoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other lead compounds and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, including lubricants and coatings.
Wirkmechanismus
The mechanism of action of lead pentadecanoate involves its interaction with cellular components and enzymes. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress and cellular damage. The carboxylate group of pentadecanoic acid may also interact with lipid membranes, affecting their integrity and function.
Vergleich Mit ähnlichen Verbindungen
Lead acetate: Another lead carboxylate with similar properties but different applications.
Lead stearate: A lead carboxylate with a longer fatty acid chain, used in different industrial applications.
Lead oleate: A lead carboxylate with an unsaturated fatty acid, offering different chemical reactivity.
Uniqueness: Lead pentadecanoate is unique due to its specific fatty acid chain length, which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain lead carboxylates may not be effective.
Eigenschaften
CAS-Nummer |
93966-74-6 |
|---|---|
Molekularformel |
C30H58O4Pb |
Molekulargewicht |
690 g/mol |
IUPAC-Name |
lead(2+);pentadecanoate |
InChI |
InChI=1S/2C15H30O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2*2-14H2,1H3,(H,16,17);/q;;+2/p-2 |
InChI-Schlüssel |
QQUKCAHSWRUFAJ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Dibutylamino)ethyl]phenol](/img/structure/B12644365.png)

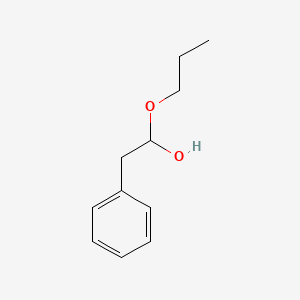

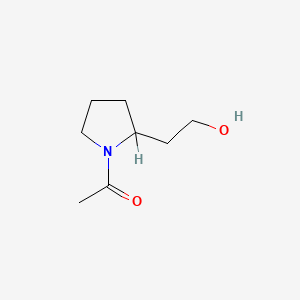




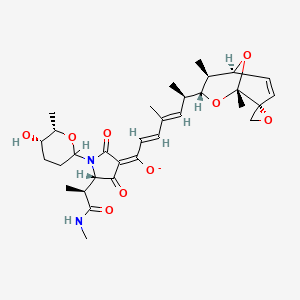
![N-[4-(3,5-dimethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12644422.png)
